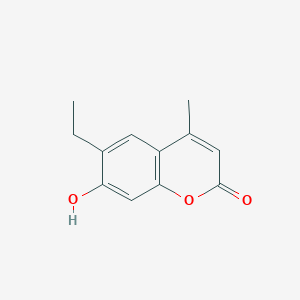

6-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one

Description

Properties

IUPAC Name |

6-ethyl-7-hydroxy-4-methylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c1-3-8-5-9-7(2)4-12(14)15-11(9)6-10(8)13/h4-6,13H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHDTWGXIYHPUKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1O)OC(=O)C=C2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70902340 | |

| Record name | NoName_1580 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70902340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

6-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one CAS number

An In-depth Technical Guide to 6-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one

CAS Number: 1484-73-7

This technical guide provides a comprehensive overview of this compound, a substituted coumarin derivative. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical research. Due to the limited availability of data for this specific derivative, this guide includes information on the closely related and well-studied parent compound, 7-hydroxy-4-methylcoumarin, to provide relevant context and experimental approaches.

Chemical and Physical Properties

The fundamental properties of this compound have been compiled from various chemical databases.[1][2] These properties are essential for its handling, characterization, and application in research settings.

| Property | Value | Source |

| CAS Number | 1484-73-7 | [1][2] |

| Molecular Formula | C₁₂H₁₂O₃ | [1][2] |

| Molecular Weight | 204.22 g/mol | [1] |

| IUPAC Name | 6-ethyl-7-hydroxy-4-methylchromen-2-one | [1] |

| Synonyms | 6-Ethyl-7-hydroxy-4-methylcoumarin | [1] |

| Computed XLogP3 | 2.7 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Exact Mass | 204.078644241 Da | [1] |

| Topological Polar Surface Area | 46.5 Ų | [1] |

Spectral Information

Spectral data is crucial for the identification and structural elucidation of the compound. The following data has been reported for this compound.[1]

| Spectrum Type | Details |

| ¹H NMR | Instrument: Varian A-60 |

| ¹³C NMR | Source: Lehigh University, Bethlehem, PA |

| FTIR | Technique: KBr Wafer |

| Raman | SpectraBase |

Experimental Protocols

Detailed experimental protocols for the synthesis of the specific 6-ethyl derivative are not widely published. However, the synthesis of coumarins, particularly 7-hydroxy-4-methylcoumarin derivatives, is commonly achieved via the Pechmann condensation . This acid-catalyzed reaction involves the condensation of a phenol with a β-ketoester. The following protocol is a generalized method adapted from procedures for similar coumarin derivatives and can be modified for the synthesis of the target compound.

Synthesis via Pechmann Condensation

This protocol describes the synthesis of a 7-hydroxy-4-methylcoumarin derivative. To synthesize the 6-ethyl variant, the starting material would be 4-ethylresorcinol instead of resorcinol.

Materials:

-

4-Ethylresorcinol

-

Ethyl acetoacetate

-

Concentrated Sulfuric Acid (H₂SO₄) or Amberlyst-15 as a reusable solid acid catalyst

-

Ethanol (for recrystallization)

-

Crushed ice

-

Deionized water

Procedure:

-

In a round-bottom flask, combine equimolar amounts of 4-ethylresorcinol and ethyl acetoacetate.

-

Cool the flask in an ice bath to maintain a temperature below 10°C.

-

Slowly add concentrated sulfuric acid dropwise to the mixture with constant stirring. The amount of acid should be sufficient to act as both a catalyst and a solvent.

-

After the addition of acid, allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours (typically 18-24 hours) until the reaction is complete. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, pour the mixture slowly into a beaker containing crushed ice.

-

The crude product will precipitate out of the solution.

-

Filter the solid precipitate using a Buchner funnel and wash thoroughly with cold deionized water to remove any remaining acid.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the pure this compound.

Biological Activity

While specific biological activity data for this compound is not extensively documented, the coumarin scaffold is of significant interest in drug discovery. Derivatives of 4-methylcoumarin have been investigated for a range of pharmacological activities.

-

Anticancer Activity: Various derivatives of 7-hydroxy-4-methylcoumarin have been synthesized and tested against human cancer cell lines, including chronic myelogenous leukemia (K562), colon adenocarcinoma (LS180), and breast adenocarcinoma (MCF-7).[3] Structure-activity relationship (SAR) studies indicate that substitutions on the coumarin ring can significantly influence cytotoxic effects.[3]

-

Antioxidant and Antimicrobial Activity: New coumarin derivatives synthesized from 7-hydroxy-4-methylcoumarin have shown promising antioxidant activity when tested with DPPH (1,1-diphenyl-2-picrylhydrazyl) and effective antibacterial properties against both gram-positive and gram-negative bacteria.[4]

-

General Pharmacological Potential: The 4-hydroxycoumarin scaffold is well-known for its anticoagulant properties (e.g., warfarin).[5] Furthermore, coumarin derivatives have been explored for anti-inflammatory, antiviral, and anti-HIV activities, highlighting the broad therapeutic potential of this class of compounds.[5]

Further research is required to elucidate the specific biological profile of the 6-ethyl derivative.

Visualized Workflows

As no specific signaling pathways involving this compound are documented, the following diagrams illustrate a generalized workflow for its synthesis and a logical relationship for SAR studies.

Caption: Generalized workflow for the synthesis of this compound.

Caption: Logical workflow for Structure-Activity Relationship (SAR) studies of coumarin derivatives.

References

- 1. This compound | C12H12O3 | CID 5287342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. connectjournals.com [connectjournals.com]

- 5. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Physicochemical Properties of 6-Ethyl-7-Hydroxy-4-Methylcoumarin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 6-ethyl-7-hydroxy-4-methylcoumarin, a fluorescent coumarin derivative of interest in various scientific and medicinal fields. This document summarizes key quantitative data, details relevant experimental protocols for property determination, and visualizes a key biological pathway associated with the broader class of coumarin compounds.

Core Physicochemical Data

The following table summarizes the known quantitative physicochemical properties of 6-ethyl-7-hydroxy-4-methylcoumarin. These parameters are crucial for understanding its behavior in biological and chemical systems, aiding in assay development, formulation, and drug design.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂O₃ | PubChem[1] |

| Molecular Weight | 204.22 g/mol | PubChem[1] |

| Melting Point | 213 °C | BOC Sciences[2] |

| Boiling Point (Predicted) | 390.5 ± 42.0 °C at 760 mmHg | BOC Sciences[2] |

| Density (Predicted) | 1.227 ± 0.06 g/cm³ | BOC Sciences[2] |

| XLogP3 (Lipophilicity) | 2.7 | PubChem[1] |

| Solubility | Soluble in DMSO | BOC Sciences[2] |

| pKa (Predicted) | The pKa of the 7-hydroxy group in the parent 7-hydroxycoumarin is approximately 7.1 to 7.8. The ethyl group at the 6-position is not expected to significantly alter this value. | BenchChem[3] |

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible determination of physicochemical properties. Below are standard experimental protocols applicable to coumarin derivatives like 6-ethyl-7-hydroxy-4-methylcoumarin.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. A common and reliable method for its determination is the capillary melting point technique.

Methodology:

-

Sample Preparation: A small amount of the dry, powdered 6-ethyl-7-hydroxy-4-methylcoumarin is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) when approaching the expected melting point.

-

Data Recording: The temperature at which the substance first begins to melt (onset) and the temperature at which it becomes completely liquid (clear point) are recorded as the melting range. For a pure substance, this range is typically narrow.

Solubility Determination (Shake-Flask Method)

Quantitative solubility is a key parameter for any compound intended for biological or pharmaceutical applications. The shake-flask method is a standard approach to determine equilibrium solubility.

Methodology:

-

Preparation of Saturated Solution: An excess amount of 6-ethyl-7-hydroxy-4-methylcoumarin is added to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed container.

-

Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). A calibration curve prepared with known concentrations of the compound is used for quantification.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the acidity of a compound. For hydroxycoumarins, the pKa of the hydroxyl group is of particular interest as it influences solubility and biological activity at different pH values. Potentiometric titration is a precise method for pKa determination.

Methodology:

-

Sample Preparation: A solution of 6-ethyl-7-hydroxy-4-methylcoumarin of known concentration (e.g., 1 mM) is prepared in a suitable solvent system, often a co-solvent like water-methanol to ensure solubility. The ionic strength of the solution is kept constant using an inert salt like KCl.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

pH Measurement: The pH of the solution is measured using a calibrated pH meter after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the acidic protons have been neutralized.

Biological Relevance and Signaling Pathways

Coumarin derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antioxidant effects. While a specific signaling pathway directly modulated by 6-ethyl-7-hydroxy-4-methylcoumarin is not yet definitively established in the literature, several studies on structurally similar coumarins have implicated the PI3K/Akt signaling pathway . This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. The ability of some coumarin derivatives to modulate this pathway makes them attractive candidates for further investigation as therapeutic agents.

Below is a generalized representation of the PI3K/Akt signaling pathway that can be potentially modulated by bioactive coumarin derivatives.

References

- 1. Exploring the solubility and solvation thermodynamics of coumarin in a range of aqua-organic solvents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

An In-depth Technical Guide to 6-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one: Molecular Structure, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and physicochemical properties of 6-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one, a substituted coumarin derivative. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.

Molecular Structure and Properties

This compound belongs to the coumarin class of benzopyrones, which are widely recognized for their diverse pharmacological activities.[1] The core structure consists of a benzene ring fused to a pyrone ring. The specific substitutions of an ethyl group at the C6 position, a hydroxyl group at the C7 position, and a methyl group at the C4 position define its unique chemical characteristics and potential biological activity.

Below is a 2D representation of the molecular structure generated using the DOT language.

Caption: 2D structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below.[1][2]

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂O₃ | PubChem[1][2] |

| Molecular Weight | 204.22 g/mol | PubChem[1][2] |

| IUPAC Name | 6-ethyl-7-hydroxy-4-methylchromen-2-one | PubChem[1][2] |

| CAS Number | 1484-73-7 | Santa Cruz Biotechnology[3] |

| Topological Polar Surface Area | 46.5 Ų | PubChem[1][2] |

| Hydrogen Bond Donor Count | 1 | PubChem[1][2] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1][2] |

| Rotatable Bond Count | 1 | PubChem[1][2] |

Synthesis of this compound

The synthesis of this compound can be achieved via the Pechmann condensation, a classic and widely used method for preparing coumarins. This reaction involves the acid-catalyzed condensation of a phenol with a β-ketoester. In this specific synthesis, 4-ethylresorcinol serves as the phenolic substrate and ethyl acetoacetate is the β-ketoester.

The general workflow for the synthesis is depicted in the diagram below.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound, adapted from established procedures for similar coumarin derivatives.

Materials:

-

4-Ethylresorcinol

-

Ethyl acetoacetate

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ethanol

-

Deionized water

-

Ice

Procedure:

-

In a flask, combine 4-ethylresorcinol and ethyl acetoacetate.

-

Cool the flask in an ice bath.

-

Slowly add concentrated sulfuric acid to the mixture with constant stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, continue stirring in the ice bath for a designated period, then allow the mixture to warm to room temperature.

-

Let the reaction proceed at room temperature for several hours to overnight.

-

Pour the reaction mixture into a beaker containing crushed ice to precipitate the crude product.

-

Collect the precipitate by vacuum filtration and wash thoroughly with cold deionized water until the filtrate is neutral.

-

Purify the crude product by recrystallization from a suitable solvent, such as aqueous ethanol.

-

Dry the purified crystals under vacuum to obtain the final product.

Spectroscopic Characterization

The structure of the synthesized this compound should be confirmed using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the vinylic proton, and the protons of the methyl and ethyl substituents. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.2 | Triplet | 3H | -CH₂CH₃ |

| ~2.4 | Singlet | 3H | C4-CH₃ |

| ~2.7 | Quartet | 2H | -CH₂ CH₃ |

| ~6.2 | Singlet | 1H | C3-H |

| ~6.8 | Singlet | 1H | C8-H |

| ~7.5 | Singlet | 1H | C5-H |

| ~10.5 | Singlet | 1H | C7-OH |

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~15 | -CH₂C H₃ |

| ~18 | C4-C H₃ |

| ~22 | -C H₂CH₃ |

| ~102 | C8 |

| ~110 | C4a |

| ~112 | C3 |

| ~113 | C5 |

| ~127 | C6 |

| ~154 | C8a |

| ~155 | C4 |

| ~160 | C7 |

| ~161 | C2 (=O) |

IR Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500 - 3300 | Broad | O-H stretch (hydroxyl group) |

| 3100 - 3000 | Medium | C-H stretch (aromatic and vinylic) |

| 2980 - 2850 | Medium | C-H stretch (aliphatic) |

| 1750 - 1700 | Strong | C=O stretch (lactone) |

| 1620 - 1580 | Medium-Strong | C=C stretch (aromatic and pyrone ring) |

| 1200 - 1000 | Strong | C-O stretch |

Experimental Workflow for Biological Evaluation

Given the known biological activities of coumarin derivatives, a logical next step following synthesis and characterization is the evaluation of the compound's biological effects. A common initial screening involves assessing the cytotoxicity of the compound against various cell lines. The following diagram illustrates a typical workflow for an in vitro cytotoxicity study using an MTT assay.[2][7][8][9]

Caption: Experimental workflow for in vitro cytotoxicity screening using the MTT assay.

This in-depth technical guide provides a solid foundation for researchers interested in this compound. The detailed information on its structure, a reliable synthesis protocol, and predicted characterization data, along with a workflow for biological evaluation, will facilitate further investigation into the potential applications of this and related coumarin compounds.

References

- 1. This compound | C12H12O3 | CID 5287342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. scbt.com [scbt.com]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. iosrjournals.org [iosrjournals.org]

- 7. benchchem.com [benchchem.com]

- 8. 3.2. In-Vitro Cytotoxicity Study (MTT Assay) [bio-protocol.org]

- 9. Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Synthesis and Characterization of 6-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the coumarin derivative, 6-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one. Coumarins represent a significant class of benzopyrone compounds found in nature and are of considerable interest to the scientific community due to their diverse pharmacological properties, including anticoagulant, anti-inflammatory, antibacterial, and antitumor activities.[1][2][3][4] This document details a common and effective synthetic method, the Pechmann condensation, and outlines the analytical techniques used for the structural elucidation and characterization of the title compound. All quantitative data are presented in structured tables, and key experimental protocols are described in detail. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying processes.

Introduction

This compound is a substituted coumarin derivative. The core coumarin structure, a benzopyrone, is a privileged scaffold in medicinal chemistry.[5] The specific substitutions of an ethyl group at the 6-position, a hydroxyl group at the 7-position, and a methyl group at the 4-position are expected to modulate the biological activity and physicochemical properties of the parent molecule. The hydroxyl group at the C-7 position is a common feature in many naturally occurring and synthetic coumarins and is often crucial for their biological effects.[4] This guide serves as a technical resource for researchers engaged in the synthesis, characterization, and evaluation of novel coumarin derivatives for potential therapeutic applications.

Synthesis of this compound

The most common and efficient method for the synthesis of 7-hydroxycoumarin derivatives is the Pechmann condensation.[5][6][7] This reaction involves the condensation of a phenol with a β-ketoester under acidic conditions. For the synthesis of the title compound, 4-ethylresorcinol is reacted with ethyl acetoacetate in the presence of a strong acid catalyst, such as sulfuric acid.[3][8]

General Reaction Mechanism: Pechmann Condensation

The Pechmann condensation for the synthesis of this compound is initiated by the acid-catalyzed reaction between 4-ethylresorcinol and ethyl acetoacetate. The reaction proceeds through transesterification, intramolecular hydroalkylation, and subsequent dehydration to yield the final coumarin product.[7]

Caption: Pechmann condensation for the synthesis of the target coumarin.

Experimental Protocol

This protocol is a representative procedure based on established methods for similar coumarin syntheses.[3][8][9]

Materials:

-

4-Ethylresorcinol

-

Ethyl acetoacetate

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ethanol

-

Crushed ice

-

Distilled water

-

5% w/v Sodium hydroxide solution

Procedure:

-

In a round-bottom flask, a mixture of 4-ethylresorcinol (1 equivalent) and ethyl acetoacetate (1 equivalent) is prepared.[4]

-

The flask is cooled in an ice bath to maintain a temperature below 10°C.[3]

-

Concentrated sulfuric acid is added dropwise to the cooled mixture with constant stirring. The temperature should be carefully monitored and maintained below 10°C during the addition.[3][8]

-

After the complete addition of the acid, the reaction mixture is stirred at room temperature for 18-24 hours.[3][9]

-

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is poured slowly into a beaker containing crushed ice with vigorous stirring.[4][9]

-

A solid precipitate of the crude product will form.

-

The crude product is collected by vacuum filtration and washed thoroughly with cold water to remove any remaining acid.[9]

-

For further purification, the crude solid is dissolved in a 5% w/v sodium hydroxide solution and filtered to remove any insoluble impurities.[9]

-

The filtrate is then acidified with a dilute acid (e.g., HCl) until the product precipitates out.

-

The purified product is collected by filtration, washed with cold water until the washings are neutral, and dried.

-

Recrystallization from a suitable solvent, such as ethanol, can be performed to obtain a highly pure product.[4][9]

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed by various analytical and spectroscopic techniques.

Physicochemical Properties

The following table summarizes the key physicochemical properties of the title compound.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₂O₃ | [10][11] |

| Molecular Weight | 204.22 g/mol | [10][11] |

| IUPAC Name | 6-ethyl-7-hydroxy-4-methylchromen-2-one | [10] |

| CAS Number | 1484-73-7 | [11] |

| Appearance | White to pale yellow solid | [6] |

| Melting Point | 185-187 °C (for 7-hydroxy-4-methylcoumarin) | [6] |

Spectroscopic Data

Spectroscopic analysis is crucial for the unambiguous identification and structural elucidation of the synthesized compound. The expected spectral data are presented below, based on the known data for similar coumarin structures.[6][10]

3.2.1. ¹H NMR Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.2 | t | 3H | -CH₂-CH₃ |

| ~2.4 | s | 3H | 4-CH₃ |

| ~2.7 | q | 2H | -CH₂ -CH₃ |

| ~6.2 | s | 1H | H-3 |

| ~6.8 | s | 1H | H-8 |

| ~7.5 | s | 1H | H-5 |

| ~10.5 | s | 1H | 7-OH |

3.2.2. ¹³C NMR Spectroscopy

| Chemical Shift (δ, ppm) | Assignment |

| ~15 | -CH₂-CH₃ |

| ~18 | 4-CH₃ |

| ~23 | -CH₂ -CH₃ |

| ~102 | C-8 |

| ~110 | C-5 |

| ~112 | C-4a |

| ~113 | C-3 |

| ~125 | C-6 |

| ~152 | C-4 |

| ~155 | C-8a |

| ~160 | C-7 |

| ~162 | C-2 (C=O) |

3.2.3. Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| 3500-3300 | O-H stretch (phenolic) |

| 3100-3000 | C-H stretch (aromatic) |

| 2980-2850 | C-H stretch (aliphatic) |

| 1720-1680 | C=O stretch (lactone) |

| 1620-1580 | C=C stretch (aromatic) |

| 1200-1000 | C-O stretch |

3.2.4. Mass Spectrometry

| m/z | Assignment |

| 204 | [M]⁺ (Molecular ion) |

Potential Biological Significance and Signaling Pathways

While specific biological activities and signaling pathways for this compound are not extensively documented, the broader class of coumarins is known to exhibit a wide range of pharmacological effects.[1][12] These activities are often attributed to their ability to interact with various enzymes and receptors. For instance, many coumarin derivatives are known to inhibit inflammatory pathways, such as those mediated by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.

The following diagram illustrates a generalized workflow for screening the anti-inflammatory potential of a novel coumarin derivative.

References

- 1. tandfonline.com [tandfonline.com]

- 2. sist.sathyabama.ac.in [sist.sathyabama.ac.in]

- 3. iosrjournals.org [iosrjournals.org]

- 4. wisdomlib.org [wisdomlib.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. uomphysics.net [uomphysics.net]

- 8. jetir.org [jetir.org]

- 9. ijpsr.com [ijpsr.com]

- 10. This compound | C12H12O3 | CID 5287342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. scbt.com [scbt.com]

- 12. Synthesis and biological screening of 7-hydroxy-4-methyl-2H-chromen-2-one, 7-hydroxy-4,5-dimethyl-2H-chromen-2-one and their some derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological Activity of 6-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one: A Technical Overview and Contextual Analysis of Related Coumarins

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide, therefore, provides a contextual analysis based on the well-documented biological activities of structurally related 7-hydroxy-4-methylcoumarin derivatives. The information presented herein is intended to serve as a valuable reference for researchers, offering insights into the potential pharmacological profile of 6-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one and guiding future research directions.

The core structure of 7-hydroxy-4-methylcoumarin is a versatile scaffold known to exhibit a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, anticancer, and antioxidant effects.[1][2] The derivatization of this core, often at the C4 methyl group or on the benzene ring, has been a successful strategy in the development of novel therapeutic agents.

Antimicrobial Activity of 7-Hydroxy-4-Methylcoumarin Derivatives

Derivatives of 7-hydroxy-4-methylcoumarin have demonstrated notable activity against both Gram-positive and Gram-negative bacteria.[1] Schiff bases synthesized from 7-hydroxy-4-methylcoumarin, for instance, have shown promising minimum inhibitory concentrations (MICs) against various bacterial strains.[1]

Table 1: Minimum Inhibitory Concentration (MIC) of 7-Hydroxy-4-Methylcoumarin Schiff Base Derivatives [1]

| Compound | Staphylococcus aureus (Gram-positive) | Micrococcus luteus (Gram-positive) | Escherichia coli (Gram-negative) | Pseudomonas aeruginosa (Gram-negative) |

| Derivative 6 | 40 µg/mL | 125 µg/mL | 125 µg/mL | 125 µg/mL |

| Derivative 7 | 40 µg/mL | 40 µg/mL | 31 µg/mL | 125 µg/mL |

| Derivative 8 | 300 µg/mL | 125 µg/mL | 125 µg/mL | 125 µg/mL |

Experimental Protocol: Tube Dilution Method for MIC Determination

The antibacterial activity of the 7-hydroxy-4-methylcoumarin derivatives was assessed using the tube dilution technique to determine the Minimum Inhibitory Concentration (MIC).[1]

-

Preparation of Test Compounds: Stock solutions of the synthesized coumarin derivatives are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

Bacterial Strains: Cultures of Gram-positive (e.g., Staphylococcus aureus, Micrococcus luteus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria are grown in appropriate broth media to a specified optical density.[1]

-

Serial Dilution: A series of dilutions of the test compounds are prepared in sterile test tubes containing broth medium.

-

Inoculation: Each tube is inoculated with a standardized suspension of the respective bacterial strain.

-

Incubation: The inoculated tubes are incubated under appropriate conditions (e.g., 37°C for 24-48 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[1]

Anti-inflammatory Activity of 7-Hydroxy-4-Methylcoumarin Derivatives

The anti-inflammatory potential of 7-hydroxy-4-methylcoumarin derivatives has been evaluated in vivo, with some compounds showing significant inhibition of inflammation.[3][4]

Table 2: Anti-inflammatory Activity of 6-(substituted benzylamino)-7-hydroxy-4-methylcoumarin Derivatives [3]

| Compound | Percentage Inhibition of Paw Edema (at 3 hours) |

| Derivative 4 | 44.05% |

| Derivative 8 | 38.10% |

| Indomethacin (Standard) | Not specified |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model for evaluating acute anti-inflammatory activity.[3][5]

-

Animal Model: Wistar rats are typically used for this assay.

-

Induction of Inflammation: A sub-plantar injection of a 1% carrageenan solution into the hind paw of the rats induces localized inflammation and edema.[5]

-

Treatment: The test compounds (7-hydroxy-4-methylcoumarin derivatives) are administered orally or intraperitoneally at a specific dose prior to the carrageenan injection. A control group receives the vehicle, and a standard group receives a known anti-inflammatory drug like indomethacin.[3]

-

Measurement of Paw Edema: The volume of the paw is measured at various time intervals after the carrageenan injection using a plethysmometer.

-

Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume in the treated groups with that of the control group.[3]

Anticancer Activity of 4-Methylcoumarin Derivatives

Various 4-methylcoumarin derivatives have been synthesized and evaluated for their cytotoxic effects against a range of human cancer cell lines, with some compounds exhibiting potent activity.[6]

Table 3: Cytotoxicity (IC50 in µM) of 4-Methylcoumarin Derivatives Against Human Cancer Cell Lines [6][7]

| Compound Substituents | K562 (Chronic Myelogenous Leukemia) | LS180 (Colon Adenocarcinoma) | MCF-7 (Breast Adenocarcinoma) |

| 7-hydroxy-4-methyl | 111.0 ± 28.4 | >200 | 189.8 ± 23.6 |

| 7,8-dihydroxy-3-ethyl-4-methyl | 81.3 ± 13.9 | 67.8 ± 2.4 | 82.3 ± 4.5 |

| 7,8-dihydroxy-4-methyl-3-propyl | 77.2 ± 1.2 | 47.9 ± 1.6 | 54.3 ± 1.9 |

| 7,8-dihydroxy-3-decyl-4-methyl | 42.4 ± 4.1 | 25.2 ± 1.1 | 25.1 ± 1.3 |

| 6-bromo-4-bromomethyl-7-hydroxy | 45.8 ± 3.4 | 32.7 ± 4.2 | 39.5 ± 2.7 |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[6]

-

Cell Culture: Human cancer cell lines (e.g., K562, LS180, MCF-7) are cultured in appropriate media and seeded in 96-well plates.[6]

-

Compound Treatment: The cells are treated with various concentrations of the 4-methylcoumarin derivatives and incubated for a specified period (e.g., 72 hours).

-

MTT Addition: An MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).[7]

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.[6]

Proposed Anticancer Signaling Pathway of 4-Methyl-7-hydroxycoumarin

Research on DMBA-induced skin cancer in mice has suggested a potential signaling pathway for the anticancer activity of 4-methyl-7-hydroxycoumarin. This pathway involves the modulation of key regulatory proteins, leading to the induction of apoptosis.[8]

Caption: Proposed anticancer signaling pathway of 4-methyl-7-hydroxycoumarin.

Antioxidant Activity of 4-Methylcoumarin Derivatives

The antioxidant properties of 4-methylcoumarin derivatives are often attributed to their ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate this activity.[9]

Table 4: Antioxidant Activity of 7-Hydroxy-4-methylcoumarin [9]

| Compound | DPPH Radical Scavenging Activity (IC50) |

| 7-hydroxy-4-methylcoumarin | 99.69 ppm |

Experimental Protocol: DPPH Radical Scavenging Assay

-

Preparation of DPPH Solution: A solution of DPPH in a suitable solvent (e.g., methanol) is prepared to a specific concentration.

-

Reaction Mixture: Various concentrations of the test compounds are mixed with the DPPH solution.

-

Incubation: The reaction mixtures are incubated in the dark for a specified period.

-

Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (e.g., 517 nm). The decrease in absorbance indicates the radical scavenging activity.

-

IC50 Calculation: The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is calculated.[9]

Conclusion

While direct experimental data on the biological activity of this compound remains elusive, the extensive research on its parent scaffold, 7-hydroxy-4-methylcoumarin, and its derivatives provides a strong foundation for predicting its potential pharmacological profile. The ethyl group at the 6th position may influence the lipophilicity and steric factors, which in turn could modulate the biological activities observed in related compounds. Further investigation into the synthesis and biological evaluation of this compound is warranted to elucidate its specific properties and potential as a therapeutic agent. The experimental protocols and signaling pathway information provided in this guide offer a comprehensive framework for such future studies.

References

- 1. Synthesis, Characterization and Antibacterial Evaluation With Computational Study of new Schiff Bases Derived from 7-Hydroxy-4-Methyl Coumarin – Oriental Journal of Chemistry [orientjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. Anti-Inflammatory Screening and Molecular Modeling of Some Novel Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and evaluation of 7-hydroxy-4-methylcoumarin derivatives. [wisdomlib.org]

- 5. benchchem.com [benchchem.com]

- 6. Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. A synthetic coumarin (4-methyl-7 hydroxy coumarin) has anti-cancer potentials against DMBA-induced skin cancer in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Bot Verification [rasayanjournal.co.in]

A Comprehensive Spectroscopic and Methodological Guide to 6-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral characteristics of 6-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one, a coumarin derivative of interest in various scientific fields. Due to the limited availability of fully assigned public data for this specific molecule, this guide presents a combination of exact mass data and representative spectral data derived from closely related analogs. It also includes detailed experimental protocols for acquiring such data and a logical diagram of a common synthetic pathway for this class of compounds.

Spectral Data

The spectral data for this compound (Molecular Formula: C₁₂H₁₂O₃, Molecular Weight: 204.22 g/mol ) is crucial for its identification and characterization.[1][2] The following tables summarize the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data, as well as Mass Spectrometry (MS) fragmentation patterns.

Table 1: ¹H NMR Spectral Data (Representative)

Solvent: DMSO-d₆

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10.5 | Singlet | 1H | Ar-OH |

| ~7.4-7.6 | Singlet | 1H | H-5 |

| ~6.8 | Singlet | 1H | H-8 |

| ~6.1 | Singlet | 1H | H-3 |

| ~2.6 | Quartet | 2H | -CH₂-CH₃ |

| ~2.4 | Singlet | 3H | C₄-CH₃ |

| ~1.1 | Triplet | 3H | -CH₂-CH₃ |

Note: The chemical shifts are estimations based on the known spectra of similar 7-hydroxy-4-methylcoumarin derivatives.[3]

Table 2: ¹³C NMR Spectral Data (Representative)

Solvent: Polysol

| Chemical Shift (δ) ppm | Assignment |

| ~161 | C-2 |

| ~160 | C-7 |

| ~155 | C-9 |

| ~153 | C-4 |

| ~126 | C-5 |

| ~113 | C-6 |

| ~112 | C-3 |

| ~110 | C-10 |

| ~102 | C-8 |

| ~22 | -CH₂-CH₃ |

| ~18 | C₄-CH₃ |

| ~14 | -CH₂-CH₃ |

Note: These assignments are based on spectral data for 6-ethyl-7-hydroxy-4-methylcoumarin and related structures.[4][5][6]

Table 3: IR Spectral Data (Representative)

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration |

| ~3400 | Strong, Broad | O-H stretch (phenolic) |

| ~3050 | Medium | C-H stretch (aromatic) |

| ~2970 | Medium | C-H stretch (aliphatic) |

| ~1720 | Strong | C=O stretch (lactone) |

| ~1610 | Strong | C=C stretch (aromatic) |

| ~1270 | Strong | C-O stretch (lactone) |

| ~1150 | Strong | C-O stretch (phenol) |

Note: The absorption bands are characteristic of hydroxycoumarin derivatives.[7]

Table 4: Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₁₂H₁₂O₃ |

| Exact Mass | 204.078644 Da |

| Molecular Ion (M⁺) | m/z 204 |

| Key Fragmentation | Loss of CO (m/z 176), retro-Diels-Alder reactions |

Note: The exact mass is a computed value.[1] Fragmentation patterns are typical for coumarin structures.

Experimental Protocols

The following are detailed methodologies for the key experiments cited for the characterization of coumarin derivatives.

2.1 NMR Spectroscopy

-

Sample Preparation: 5-10 mg of the sample is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). A small amount of tetramethylsilane (TMS) is added to serve as an internal standard (δ = 0.00 ppm).

-

¹H NMR Acquisition:

-

Instrument: Bruker Avance 400 MHz spectrometer or equivalent.

-

Pulse Program: Standard single pulse (e.g., 'zg30').

-

Spectral Width: 0-12 ppm.

-

Acquisition Time: 3-4 seconds.

-

Relaxation Delay (d1): 1-2 seconds.

-

Number of Scans: 16-32.

-

-

¹³C NMR Acquisition:

-

Instrument: Bruker Avance 100 MHz spectrometer or equivalent.

-

Pulse Program: Standard proton-decoupled pulse program (e.g., 'zgpg30').

-

Spectral Width: 0-200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

2.2 IR Spectroscopy

-

Sample Preparation: The solid sample is finely ground with potassium bromide (KBr) in a mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

FTIR Acquisition:

-

Instrument: PerkinElmer Spectrum BX FTIR spectrometer or equivalent.

-

Technique: KBr wafer transmission.[1]

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16.

-

A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

-

2.3 Mass Spectrometry

-

Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Mass Spectrometry Acquisition (Electron Ionization - EI):

-

Instrument: Agilent 6890 GC coupled to a 5973 MS or equivalent.

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 50-500.

-

Inlet: Direct insertion probe or via gas chromatography.

-

Synthesis Workflow: Pechmann Condensation

The Pechmann condensation is a widely used method for the synthesis of coumarins from a phenol and a β-keto ester under acidic conditions.[8][9][10][11] The following diagram illustrates the general workflow for the synthesis of a 7-hydroxy-4-methylcoumarin, a structural precursor to the title compound.

Caption: Workflow for the Pechmann Condensation Synthesis.

Signaling Pathways and Biological Activity

While specific signaling pathways for this compound are not extensively documented, related coumarin derivatives have shown a range of biological activities. For instance, 7-hydroxy-4-methylcoumarin has been found to enhance melanogenesis by upregulating PKA/CREB and modulating MAPK and PI3K/Akt/GSK-3β signaling pathways.[12] Other coumarin derivatives are known to interact with serotonin receptors and exhibit anti-inflammatory and anticancer properties.[13][14] The biological activity of coumarins is highly dependent on their substitution patterns.[15]

The following diagram illustrates a generalized signaling pathway modulated by some bioactive coumarin derivatives.

Caption: Generalized Signaling Pathways Modulated by Coumarins.

References

- 1. This compound | C12H12O3 | CID 5287342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. rsc.org [rsc.org]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Pechmann condensation - Wikipedia [en.wikipedia.org]

- 9. youtube.com [youtube.com]

- 10. Pechmann Condensation Mechanism Resorcinol [et-chem.com]

- 11. Pechmann Condensation [organic-chemistry.org]

- 12. A 7-Hydroxy 4-Methylcoumarin Enhances Melanogenesis in B16-F10 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4-methylcoumarin as 5-HT1A Receptor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A synthetic coumarin (4-methyl-7 hydroxy coumarin) has anti-cancer potentials against DMBA-induced skin cancer in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

A Technical Guide to the Solubility of 6-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one in DMSO

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 6-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one in dimethyl sulfoxide (DMSO). Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the methodologies for determining its solubility, alongside relevant physicochemical properties.

Physicochemical Properties

A foundational understanding of the compound's properties is crucial for any solubility study. The key physicochemical characteristics of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂O₃ | |

| Molecular Weight | 204.22 g/mol | |

| IUPAC Name | 6-ethyl-7-hydroxy-4-methylchromen-2-one | |

| CAS Number | 1484-73-7 | |

| XLogP3 | 2.7 | [1] |

Solubility in DMSO: An Overview

Dimethyl sulfoxide (DMSO) is a widely utilized polar aprotic solvent in biological and pharmaceutical research due to its exceptional ability to dissolve a broad spectrum of compounds, including both polar and nonpolar molecules.[2] Coumarin derivatives, such as the subject of this guide, are generally known to be soluble in DMSO.[3] However, for precise experimental work, especially in areas like high-throughput screening, determining the exact solubility is a critical step.

Experimental Protocols for Solubility Determination

Several methods can be used to determine the kinetic and thermodynamic solubility of a compound in DMSO. Below are detailed protocols for commonly employed techniques.

Kinetic Solubility Determination by Titration Method

This method provides a rapid estimation of a compound's solubility and is particularly useful in early drug discovery.[4]

Materials:

-

This compound

-

Anhydrous DMSO

-

Buffer solution (e.g., PBS pH 7.4)

-

Calibrated pipette

-

Vials

-

Magnetic stirrer

Procedure:

-

Prepare a concentrated stock solution of the compound in DMSO (e.g., 200 mg in 1 mL).[4]

-

Standardize a pipette by determining the number of drops per 1 mL of DMSO.[4]

-

Place a known volume of the buffer solution (e.g., 50 mL) in a vial with a magnetic stir bar.[4]

-

Slowly add the DMSO stock solution dropwise to the stirring buffer until a persistent opalescence or precipitate is observed.[4]

-

Record the volume of the DMSO solution added.

-

Calculate the solubility based on the amount of compound in the added DMSO solution and the total volume of the final mixture.

Equilibrium (Shake-Flask) Solubility Determination

This method determines the thermodynamic solubility, which is the true equilibrium solubility of a compound.

Materials:

-

This compound

-

Anhydrous DMSO

-

Thermostatic shaker

-

Centrifuge

-

Analytical balance

-

HPLC or UV-Vis spectrophotometer

Procedure:

-

Add an excess amount of the solid compound to a known volume of DMSO in a vial.

-

Seal the vial and place it in a thermostatic shaker at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

-

After equilibration, centrifuge the suspension to pellet the undissolved solid.[2]

-

Carefully collect a known aliquot of the supernatant.

-

Dilute the supernatant with a suitable solvent.

-

Determine the concentration of the compound in the diluted sample using a validated analytical method such as HPLC or UV-Vis spectroscopy.[2]

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Kinetic Solubility Determination.

Caption: Workflow for Equilibrium Solubility Determination.

Conclusion

References

The Multifaceted Therapeutic Potential of Coumarin Derivatives: A Technical Guide

Introduction: Coumarin, a naturally occurring benzopyrone derivative, and its synthetic analogues have emerged as a versatile scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1] This technical guide provides an in-depth overview of the therapeutic applications of coumarin derivatives, with a focus on their anticancer, anticoagulant, anti-inflammatory, antimicrobial, and neuroprotective properties. The information presented herein is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Anticancer Applications of Coumarin Derivatives

Coumarin derivatives have shown significant potential as anticancer agents by modulating various cellular processes, including apoptosis, cell cycle progression, and angiogenesis.[2][3] Their mechanisms of action are diverse and often target key signaling pathways implicated in cancer development and progression.[3]

Mechanisms of Anticancer Action

The anticancer effects of coumarin derivatives are attributed to their ability to:

-

Induce Apoptosis: Many coumarin derivatives trigger programmed cell death in cancer cells by activating caspase cascades and modulating the balance of pro-apoptotic (e.g., BAX) and anti-apoptotic (e.g., BCL-2) proteins.[2][3]

-

Inhibit Cell Proliferation and Arrest the Cell Cycle: These compounds can halt the uncontrolled division of cancer cells by inducing cell cycle arrest at different phases, most commonly G0/G1 or G2/M.[3]

-

Modulate Signaling Pathways: Coumarins have been shown to interfere with critical pro-survival signaling pathways, such as the PI3K/Akt/mTOR pathway, which is often hyperactivated in cancer.[2][3]

-

Inhibit Angiogenesis: Some derivatives can prevent the formation of new blood vessels that supply tumors with nutrients and oxygen by inhibiting key factors like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2]

-

Overcome Multidrug Resistance: Certain coumarin derivatives can inhibit the function of efflux pumps, such as P-glycoprotein (P-gp), which are responsible for pumping chemotherapeutic drugs out of cancer cells.[2]

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of selected coumarin derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 15 | MCF-7 (Breast) | 1.24 | [2] |

| Compound 16 | MCF-7 (Breast) | 7.90 (µg/mL) | [2] |

| Coumarin-artemisinin hybrid 1a | HepG2 (Liver) | 3.05 ± 1.60 | [4] |

| Coumarin-artemisinin hybrid 1a | Hep3B (Liver) | 3.76 ± 1.76 | [4] |

| Coumarin-artemisinin hybrid 1a | A2780 (Ovarian) | 5.82 ± 2.28 | [4] |

| Coumarin-artemisinin hybrid 1a | OVCAR-3 (Ovarian) | 4.60 ± 1.81 | [4] |

| Coumarin-thiazole derivative 50b | HeLa (Cervical) | 0.21 | [4] |

| Coumarin-thiazole derivative 51c | HeLa (Cervical) | 1.29 | [4] |

| Coumarin-thiazole derivative 52d | HT-29 (Colon) | 0.25 ± 0.004 | [4] |

| Coumarin-thiazole derivative 52d | HCT-116 (Colon) | 0.26 ± 0.016 | [4] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effects of coumarin derivatives on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, HepG2, A549)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

Coumarin derivatives dissolved in Dimethyl Sulfoxide (DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the coumarin derivatives in culture medium. The final concentration of DMSO should not exceed 0.1%.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the coumarin derivatives. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubate the plates for 48-72 hours.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value using a dose-response curve.

Signaling Pathway Visualization

Caption: Anticancer mechanisms of coumarin derivatives.

Anticoagulant Properties of Coumarin Derivatives

The anticoagulant activity of coumarin derivatives, most notably warfarin, is a cornerstone of thrombosis management.[5] Their primary mechanism involves the inhibition of vitamin K epoxide reductase, an enzyme crucial for the synthesis of vitamin K-dependent clotting factors.[5][6]

Mechanism of Anticoagulant Action

Coumarin-based anticoagulants act as vitamin K antagonists. They inhibit the enzyme vitamin K epoxide reductase complex 1 (VKORC1), which is responsible for recycling oxidized vitamin K epoxide back to its active, reduced form.[6] This disruption of the vitamin K cycle leads to the production of inactive clotting factors II, VII, IX, and X, thereby impairing the coagulation cascade.[7]

Quantitative Data: Anticoagulant Activity

The anticoagulant activity of coumarin derivatives is typically assessed by measuring the prothrombin time (PT). The following table provides examples of PT values for some synthesized coumarin derivatives compared to warfarin.

| Compound | Prothrombin Time (PT) in seconds | Reference |

| Warfarin | 14.60 | [5] |

| Compound 4 | 21.30 | [5] |

| Compound 2** | Significantly higher than control | [5] |

| 4-(3-bromo-phenyl)-6-(4-hydroxy-2-oxo-2H-chromene-3-yl)-2-oxo-1,2-dihydro-pyridine-3-carbonitrile | ||

| ** 6-(4-hydroxy-2-oxo-2H-chromene-3-yl)-4-(3-nitro-phenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile |

Experimental Protocol: Prothrombin Time (PT) Assay

Objective: To evaluate the anticoagulant activity of coumarin derivatives in vitro.

Materials:

-

Rabbit or human plasma (citrated)

-

Thromboplastin-calcium chloride reagent

-

Coumarin derivatives dissolved in a suitable solvent

-

Water bath (37°C)

-

Stopwatch

-

Test tubes

Procedure:

-

Collect blood into tubes containing sodium citrate to prevent coagulation and centrifuge to obtain plasma.

-

Pre-warm the plasma and the thromboplastin-calcium chloride reagent to 37°C.

-

In a test tube, mix a specific volume of plasma with the coumarin derivative at the desired concentration and incubate for a defined period.

-

Add the pre-warmed thromboplastin-calcium chloride reagent to the plasma-coumarin mixture and simultaneously start the stopwatch.

-

Gently tilt the tube back and forth and observe for the formation of a fibrin clot.

-

Stop the stopwatch as soon as the clot is formed. The time taken is the prothrombin time.

-

Perform the assay in duplicate or triplicate for each concentration and compare the results with a control (plasma with solvent only) and a reference anticoagulant like warfarin.

Signaling Pathway Visualization

Caption: Anticoagulant mechanism of coumarin derivatives.

Anti-inflammatory Effects of Coumarin Derivatives

Coumarin derivatives have demonstrated significant anti-inflammatory properties by targeting key inflammatory pathways and mediators.[8][9] Their ability to modulate the inflammatory response makes them promising candidates for the treatment of various inflammatory disorders.

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of coumarins are mediated through several mechanisms, including:

-

Inhibition of Pro-inflammatory Enzymes: Coumarins can inhibit the activity of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are responsible for the synthesis of prostaglandins and leukotrienes, respectively.[9]

-

Modulation of Inflammatory Signaling Pathways: They can interfere with key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which regulate the expression of pro-inflammatory genes.[8][10]

-

Reduction of Pro-inflammatory Cytokines: Coumarin derivatives can suppress the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[11]

-

Antioxidant Activity: Many coumarins possess antioxidant properties, which can help to mitigate oxidative stress, a key contributor to inflammation.[9]

Quantitative Data: Anti-inflammatory Activity

The following table presents the in vitro and in vivo anti-inflammatory activity of some coumarin derivatives.

| Compound/Derivative | Assay | Activity | Reference |

| Ethyl thiosemicarbazone 2b | COX-2 Inhibition | IC50: 0.31 - 0.78 µM | [12] |

| Thiazoline derivative 3a | COX-2 Inhibition | IC50: 0.31 - 0.78 µM | [12] |

| Esculin | COX-1 Inhibition | IC50: 4.49 mM | [13] |

| 6-(4-nitrobenzylamino)-7-hydroxy-4-methyl-2H-chromen-2-one (2) | Carrageenan-induced paw edema | Significant reduction in edema | [14] |

| 6-(4-aminobenzylamino)-7-hydroxy-4-methyl-2H-chromen-2-one (4) | Carrageenan-induced paw edema | 44.05% inhibition after 3h | [14] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the in vivo anti-inflammatory activity of coumarin derivatives.

Materials:

-

Wistar rats (150-200 g)

-

Carrageenan solution (1% w/v in saline)

-

Coumarin derivatives suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Reference anti-inflammatory drug (e.g., indomethacin)

-

Plethysmometer

Procedure:

-

Divide the rats into groups: control (vehicle), reference drug, and test groups (different doses of coumarin derivatives).

-

Administer the coumarin derivatives or the reference drug orally or intraperitoneally.

-

After 1 hour, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

-

Calculate the percentage of inhibition of edema for each group compared to the control group.

Signaling Pathway Visualization

Caption: Anti-inflammatory mechanisms of coumarin derivatives.

Antimicrobial Activity of Coumarin Derivatives

Coumarin derivatives have demonstrated broad-spectrum antimicrobial activity against a variety of pathogenic bacteria and fungi.[15][16] Their diverse structures allow for modifications that can enhance their potency and spectrum of activity.

Mechanisms of Antimicrobial Action

The exact mechanisms of antimicrobial action for many coumarin derivatives are still under investigation, but proposed mechanisms include:

-

Disruption of Cell Membrane Integrity: Some coumarins can damage the cell membranes of microorganisms, leading to leakage of cellular contents and cell death.[17]

-

Inhibition of Nucleic Acid Synthesis: Certain derivatives may interfere with DNA and/or RNA synthesis, thereby inhibiting microbial replication.

-

Inhibition of Essential Enzymes: Coumarins can inhibit the activity of enzymes that are crucial for microbial survival and growth.

Quantitative Data: Antimicrobial Activity

The antimicrobial activity of coumarin derivatives is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| 5,7-dihydroxy-4-trifluoromethylcoumarin (3b) | Bacillus cereus | 1.5 mM | [3] |

| 5,7-dihydroxy-4-trifluoromethylcoumarin (3b) | Micrococcus luteus | 1.5 mM | [3] |

| 5,7-dihydroxy-4-trifluoromethylcoumarin (3b) | Listeria monocytogenes | 1.5 mM | [3] |

| 5,7-dihydroxy-4-trifluoromethylcoumarin (3b) | Staphylococcus aureus | 1.5 mM | [3] |

| 7-hydroxy-4-trifluoromethylcoumarin (3c) | Enterococcus faecium | 1.7 mM | [3] |

| Dicoumarol (3n) | Listeria monocytogenes | 1.2 mM | [3] |

| Coumarin-triazole 9a | Proteus vulgaris | 4-8 | [18] |

| Coumarin-triazole 10b | Staphylococcus aureus | 4-8 | [18] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

Objective: To determine the MIC of coumarin derivatives against bacterial strains.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

Coumarin derivatives dissolved in DMSO

-

Sterile 96-well microplates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Incubator (37°C)

Procedure:

-

Dispense 100 µL of MHB into each well of a 96-well plate.

-

Add 100 µL of the coumarin derivative stock solution to the first well and perform serial two-fold dilutions across the plate.

-

Prepare a bacterial inoculum and adjust its turbidity to 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the wells.

-

Inoculate each well with 10 µL of the diluted bacterial suspension.

-

Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Experimental Workflow Visualization

Caption: Workflow for MIC determination by broth microdilution.

Neuroprotective Effects of Coumarin Derivatives

Coumarin derivatives have shown promise as neuroprotective agents, with potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[18][19] Their neuroprotective effects are attributed to their ability to combat oxidative stress, reduce neuroinflammation, and modulate key signaling pathways involved in neuronal survival.

Mechanisms of Neuroprotective Action

The neuroprotective properties of coumarins are linked to several mechanisms:

-

Antioxidant and Free Radical Scavenging Activity: Coumarins can neutralize reactive oxygen species (ROS), thereby protecting neurons from oxidative damage.[18]

-

Activation of Neuroprotective Signaling Pathways: Some derivatives can activate the TRKB-CREB-BDNF pathway, which is crucial for neuronal survival, growth, and synaptic plasticity.[19]

-

Inhibition of Apoptosis: They can reduce the activity of caspases, key enzymes involved in the apoptotic cell death of neurons.[19]

-

Anti-inflammatory Effects in the Central Nervous System: By reducing the production of pro-inflammatory mediators in the brain, coumarins can mitigate neuroinflammation, a common feature of neurodegenerative diseases.[18]

-

Inhibition of Protein Aggregation: Certain coumarin derivatives have been shown to inhibit the aggregation of proteins like tau, which are implicated in the pathology of Alzheimer's disease.[2]

Quantitative Data: Neuroprotective Activity

The following table provides quantitative data on the neuroprotective effects of selected coumarin derivatives.

| Compound/Derivative | Assay | Activity (EC50) | Reference |

| LM-031 | Tau aggregation inhibition | 36 µM | [2] |

| LMDS-2 | Tau aggregation inhibition | 8 µM | [2] |

| LMDS-3 | Tau aggregation inhibition | 21 µM | [2] |

| LMDS-4 | Tau aggregation inhibition | 14 µM | [2] |

| Kaempferol | DPPH radical scavenging | 28 µM | [2] |

| LM-031 | DPPH radical scavenging | 93 µM | [2] |

| LMDS-1 | DPPH radical scavenging | 122 µM | [2] |

Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells

Objective: To assess the neuroprotective effects of coumarin derivatives against a neurotoxin-induced injury in a neuronal cell line.

Materials:

-

SH-SY5Y human neuroblastoma cells

-

DMEM/F12 medium supplemented with 10% FBS

-

Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or MPP+)

-

Coumarin derivatives dissolved in DMSO

-

MTT solution

-

96-well plates

-

CO2 incubator

Procedure:

-

Differentiate SH-SY5Y cells by treating them with retinoic acid for several days.

-

Seed the differentiated cells in 96-well plates.

-

Pre-treat the cells with various concentrations of the coumarin derivatives for a specific period (e.g., 2 hours).

-

Induce neuronal damage by exposing the cells to a neurotoxin (e.g., 6-OHDA) for 24 hours. Include a control group without the neurotoxin and a group with the neurotoxin but without the coumarin derivative.

-

Assess cell viability using the MTT assay as described in the anticancer section.

-

Calculate the percentage of neuroprotection conferred by the coumarin derivatives compared to the cells treated with the neurotoxin alone.

Signaling Pathway Visualization

Caption: Neuroprotective mechanisms of coumarin derivatives.

References

- 1. Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neuroprotective Action of Coumarin Derivatives through Activation of TRKB-CREB-BDNF Pathway and Reduction of Caspase Activity in Neuronal Cells Expressing Pro-Aggregated Tau Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. jjbs.hu.edu.jo [jjbs.hu.edu.jo]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00511A [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 12. New Coumarin Derivatives as Potent Selective COX-2 Inhibitors: Synthesis, Anti-Inflammatory, QSAR, and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antiplatelet Activity of Coumarins: In Vitro Assays on COX-1 [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Anti-Inflammatory Screening and Molecular Modeling of Some Novel Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. jmpcr.samipubco.com [jmpcr.samipubco.com]

- 17. Separation, Characterization and Anticoagulant Activity of Coumarin and its Derivatives Extracted from Melilotus officinalis – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

In-depth Analysis of 6-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one Reveals a Gap in Current Scientific Knowledge

Despite a comprehensive search of available scientific literature, a detailed mechanism of action for the compound 6-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one remains uncharacterized. Publicly accessible databases and research articles do not contain specific studies elucidating its biological targets, associated signaling pathways, or quantitative data on its activity.

While the broader class of coumarins, and specifically derivatives of 7-hydroxy-4-methylcoumarin, has been the subject of extensive research, information regarding the 6-ethyl substituted variant is confined primarily to its chemical identity. The core requirements for a technical guide—such as quantitative biological data, detailed experimental protocols, and defined mechanisms of action—could not be fulfilled due to the absence of dedicated research on this particular molecule.

The Landscape of Coumarin Research

Coumarins are a well-established class of benzopyrone compounds known for a wide array of pharmacological activities.[1][2] Research into derivatives of the parent scaffold, 7-hydroxy-4-methylcoumarin, has revealed potential applications in various therapeutic areas:

-

Anticancer and Cytotoxic Effects: Certain derivatives of 7-hydroxy-4-methylcoumarin have demonstrated cytotoxic activity against various cancer cell lines.[3][4]

-

Antimicrobial Properties: Studies have indicated that some modified coumarins possess bactericidal and antifungal properties.[1][2][4]

-

Central Nervous System Activity: Structural analogs have been synthesized and investigated for their potential to interact with neurotransmitter receptors, such as serotonin receptors.

-

Antioxidant and Anti-inflammatory Potential: The coumarin scaffold is a common feature in compounds explored for their antioxidant and anti-inflammatory effects.[2]

However, it is crucial to note that these activities are reported for derivatives and not for this compound itself. The addition of an ethyl group at the 6-position of the coumarin ring can significantly alter the compound's physicochemical properties and, consequently, its biological activity. Without specific experimental data, the pharmacological profile of this specific compound cannot be accurately described.

The Path Forward: A Need for Foundational Research

The absence of detailed biological studies on this compound highlights a gap in the current understanding of coumarin structure-activity relationships. To elucidate its mechanism of action, a systematic investigation would be required. The logical workflow for such an investigation is outlined below.

Caption: Proposed workflow for elucidating the mechanism of action.

This structured approach, beginning with broad screening and progressively narrowing to specific molecular interactions, is essential to build a comprehensive understanding of the compound's biological function.

References

- 1. tandfonline.com [tandfonline.com]

- 2. wisdomlib.org [wisdomlib.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and biological screening of 7-hydroxy-4-methyl-2H-chromen-2-one, 7-hydroxy-4,5-dimethyl-2H-chromen-2-one and their some derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C12H12O3 | CID 5287342 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Review of 6-Ethyl-7-Hydroxy-4-Methylcoumarin: Synthesis, Potential Biological Activities, and Future Research Directions

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Coumarins, a prominent class of benzopyrone-containing heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their diverse and potent pharmacological activities. Among these, the 7-hydroxy-4-methylcoumarin scaffold serves as a crucial pharmacophore in the design of novel therapeutic agents. This technical guide provides a comprehensive literature review focusing on the synthesis and potential biological activities of a specific, yet under-researched derivative: 6-ethyl-7-hydroxy-4-methylcoumarin. While direct research on this compound is limited, this review extrapolates from the extensive studies on its parent molecule and related 6-substituted analogs to predict its chemical behavior and pharmacological profile. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes pertinent chemical and biological pathways to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this and related coumarin derivatives.

Introduction

Coumarins are a large family of naturally occurring and synthetic compounds characterized by a 1-benzopyran-2-one core structure.[1] Their wide-ranging biological activities, including anticancer, antioxidant, antimicrobial, and enzyme inhibitory properties, have established them as privileged scaffolds in drug discovery.[1][2] The substitution pattern on the coumarin ring plays a pivotal role in modulating their biological efficacy and specificity.[1] The 7-hydroxy-4-methylcoumarin (hymecromone) framework is particularly noteworthy and has been the subject of extensive research.

This review focuses on the specific derivative, 6-ethyl-7-hydroxy-4-methylcoumarin. Although direct experimental data for this compound is scarce in the public domain, an in-depth analysis of the synthesis and biological activities of its parent compound and analogs with substitutions at the C6 position can provide valuable insights into its potential properties. The introduction of an ethyl group at the 6-position is expected to modulate the lipophilicity and steric properties of the molecule, which could significantly influence its biological activity.

Synthesis of 6-Ethyl-7-Hydroxy-4-Methylcoumarin

The primary synthetic route to 7-hydroxy-4-methylcoumarin and its derivatives is the Pechmann condensation.[3][4][5] This reaction involves the condensation of a phenol with a β-ketoester in the presence of an acid catalyst. For the synthesis of 6-ethyl-7-hydroxy-4-methylcoumarin, the logical starting materials would be 4-ethylresorcinol and ethyl acetoacetate.

Proposed Synthetic Pathway: Pechmann Condensation

The reaction would proceed via an initial transesterification followed by an intramolecular electrophilic aromatic substitution (cyclization) and subsequent dehydration to yield the final coumarin product.

Caption: Proposed synthesis of 6-ethyl-7-hydroxy-4-methylcoumarin.

Detailed Experimental Protocol (Adapted from 7-Hydroxy-4-Methylcoumarin Synthesis)

The following protocol is an adaptation from established methods for the synthesis of 7-hydroxy-4-methylcoumarin and can serve as a starting point for the synthesis of the 6-ethyl derivative.[5][6]

-

Reaction Setup: A mixture of 4-ethylresorcinol (1 mmol) and ethyl acetoacetate (1.1 mmol) is combined.

-

Catalyst Addition: An acid catalyst, such as Amberlyst-15 (10 mol%) or concentrated sulfuric acid, is added to the mixture.[6]

-

Reaction Conditions: The reaction mixture is stirred in an oil bath heated to 110-150°C.[6] The progress of the reaction is monitored by thin-layer chromatography (TLC).

-